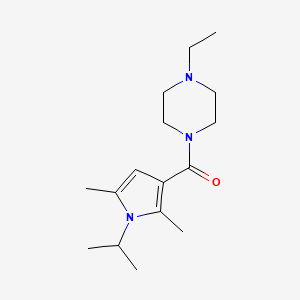
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine, commonly known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention in the scientific community for its potential applications in research.
Mechanism of Action
DMMDA-2 is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is thought to produce its psychoactive effects by increasing the levels of serotonin in the brain, which can lead to altered states of consciousness and changes in perception.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and arousal. Additionally, it has been found to produce changes in heart rate and blood pressure, as well as alterations in body temperature and respiratory rate.
Advantages and Limitations for Lab Experiments
DMMDA-2 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its psychoactive properties make it useful for studying the brain and the central nervous system. However, there are also limitations to its use, including its potential for toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on DMMDA-2. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies may be conducted to better understand its mechanism of action and its effects on the brain and the central nervous system. Finally, research may be conducted to explore the potential for developing new compounds based on DMMDA-2 that may have improved therapeutic properties.
Synthesis Methods
DMMDA-2 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
DMMDA-2 has been studied for its potential applications in various fields of scientific research. It has been found to possess psychoactive properties that may be useful in the study of the brain and the central nervous system. Additionally, it has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression and anxiety.
properties
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-12(17-2)8-11(9-13(10)18-3)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJCGJOCDJKFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
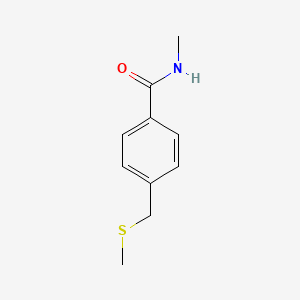

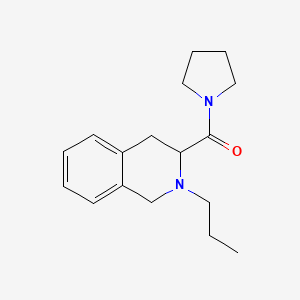
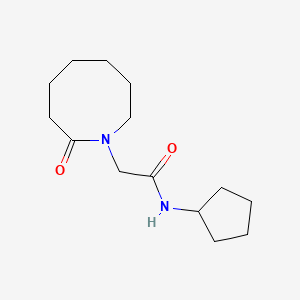
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)

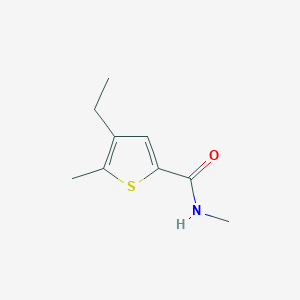
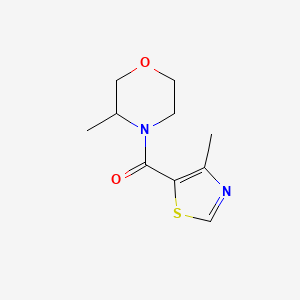
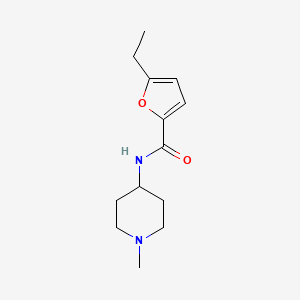

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
